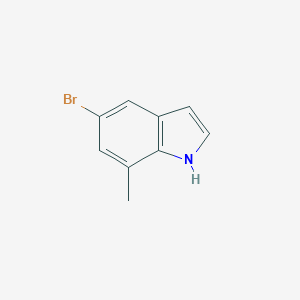

5-Bromo-7-methyl-1H-indole

Vue d'ensemble

Description

5-Bromo-7-methyl-1H-indole: is a brominated derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methyl-1H-indole typically involves the bromination of 7-methyl-1H-indole. One common method includes reacting 7-methyl-1H-indole with bromine or a brominating agent such as N-bromosuccinimide in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Bromine Position

The 5-bromo substituent undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. Key examples include:

Reaction with Amines

In polar aprotic solvents (e.g., DMF), 5-bromo-7-methyl-1H-indole reacts with primary amines (e.g., methylamine) at 80–100°C to yield 5-amino-7-methylindole derivatives. Catalytic CuI enhances reaction efficiency .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methylamine | DMF, 100°C, CuI | 5-Amino-7-methyl-1H-indole | 78% |

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling with arylboronic acids enables C–C bond formation at the brominated position. For example:

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl-7-methyl-1H-indole | 85% |

Cyclization and Ring-Closing Reactions

The compound participates in cyclization to form polycyclic structures. A notable example involves Sonogashira coupling followed by base-mediated ring closure:

Electrophilic Substitution at the Indole Ring

The indole nucleus undergoes electrophilic substitution at the 3-position due to its inherent electron-rich nature.

Nitration

Reaction with HNO₃ in acetic acid introduces a nitro group at the 3-position, forming 3-nitro-5-bromo-7-methyl-1H-indole .

| Nitration Agent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃ (70%) | AcOH, 0°C → RT | 3-Nitro derivative | 65% |

Reactions with Lewis Bases

This compound reacts with phosphine Lewis bases like 1,3,5-triaza-7-phosphaadamantane (PTA) to form phosphonium salts. This occurs via electrophilic attack at the C-10 position of the indole ring :

| Reagent | Conditions | Product | Key Data |

|---|---|---|---|

| PTA | CH₂Cl₂, RT | Phosphonium salt | Confirmed by ¹H/³¹P NMR |

Reductive Dehalogenation

Catalytic hydrogenation (H₂, Pd/C) removes the bromine atom, yielding 7-methylindole:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| 10% Pd/C | H₂ (1 atm), MeOH | 7-Methyl-1H-indole | 95% |

Oxidation Reactions

Controlled oxidation with KMnO₄ in acidic media converts the methyl group to a carboxylic acid, producing 5-bromo-1H-indole-7-carboxylic acid :

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, Δ | Carboxylic acid derivative | 60% |

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Chemistry:

5-Bromo-7-methyl-1H-indole serves as an important intermediate in the synthesis of more complex indole derivatives. Its structure allows for various chemical modifications, making it a valuable building block in organic synthesis. For instance, it can be utilized to create compounds with enhanced biological activity or different functional properties .

Synthesis Methods:

The compound can be synthesized through several methods, including:

- Iodination and Coupling Reactions: A notable method involves the iodination of 4-bromo-2-methylaniline followed by a Sonogashira coupling reaction, leading to high yields of this compound .

- Cyclization Reactions: Cyclization under basic conditions has been reported to yield this compound efficiently, highlighting its versatility in synthetic pathways .

Biological Activities

Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property is crucial for developing new antimicrobial agents, particularly in response to rising antibiotic resistance .

Anticancer Potential:

The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions, potentially targeting pathways involved in tumor growth .

Mechanism of Action:

The mechanism by which this compound exerts its biological effects often involves the inhibition of key enzymes or receptors associated with disease processes. This selective targeting makes it a candidate for further drug development .

Medicinal Chemistry

Drug Development:

this compound is being explored as a lead compound in drug development. Its derivatives are being synthesized and tested for efficacy against various diseases, including cancer and viral infections. The compound's ability to interact with specific biological targets enhances its potential as a therapeutic agent .

Case Studies:

Several studies have documented the synthesis and biological evaluation of derivatives based on this compound:

- A study published in the Indian Journal of Chemistry highlighted the synthesis of novel indole derivatives that demonstrated significant anticancer activity in vitro, indicating the potential for clinical applications .

- Another investigation focused on the antiviral properties of related compounds, suggesting that modifications to the indole structure could enhance efficacy against viral pathogens.

Industrial Applications

Dyes and Pigments:

Beyond its pharmaceutical applications, this compound is also used in the production of dyes and pigments due to its stable chemical structure and vibrant color properties. This expands its utility beyond the laboratory into industrial settings.

Mécanisme D'action

The mechanism of action of 5-Bromo-7-methyl-1H-indole involves its interaction with specific molecular targets in cells. The bromine atom enhances the compound’s ability to bind to certain enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate enzymes involved in key metabolic pathways.

Receptors: It can bind to receptors on the cell surface, affecting signal transduction and cellular responses.

Gene Expression: By interacting with transcription factors, this compound can influence the expression of specific genes.

Comparaison Avec Des Composés Similaires

5-Bromoindole: Lacks the methyl group at the 7th position, making it less reactive in certain chemical reactions.

7-Methylindole: Lacks the bromine atom, resulting in different reactivity and biological activity.

5-Chloro-7-methyl-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.

Uniqueness: 5-Bromo-7-methyl-1H-indole is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Activité Biologique

5-Bromo-7-methyl-1H-indole is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The structure of this compound includes a bromine atom at the 5-position and a methyl group at the 7-position of the indole ring. These structural features are significant as they influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial for its potential use in treating diseases where enzyme activity plays a key role.

- Receptor Interaction : The presence of the bromine atom enhances binding affinity to various receptors, allowing for effective interaction with biological systems. This characteristic is particularly important in drug design and development.

- Antimicrobial Activity : Studies indicate that indole derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics. For instance, this compound has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 16 µg/mL .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For example:

- In vitro Cytotoxicity : The compound has been evaluated for cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). Results from MTT assays indicate significant cytotoxic activity, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

Research indicates that indole derivatives can exhibit anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), leading to reduced inflammation .

Case Studies and Research Findings

-

Synthesis and Evaluation :

A study synthesized various derivatives of this compound and evaluated their biological activities. Notably, some derivatives showed enhanced potency against cancer cell lines compared to the parent compound . -

Marine-Derived Indoles :

Research on marine natural products revealed that certain indole derivatives exhibit potent antimicrobial activity. For example, derivatives isolated from marine sponges demonstrated MIC values as low as 0.03 µM against Vibrio natrigens, highlighting the potential for discovering new therapeutic agents based on indole structures . -

Drug Development Applications :

The compound is being explored as a lead in drug development due to its ability to interact with specific molecular targets. Its unique structural features may allow for the design of novel therapeutics aimed at various diseases, including cancer and infections .

Propriétés

IUPAC Name |

5-bromo-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUJSOAXJSBNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610774 | |

| Record name | 5-Bromo-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15936-81-9 | |

| Record name | 5-Bromo-7-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15936-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-7-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.